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Compound of Interest

Compound Name: 6-Methoxy-1H-indazol-5-amine

Cat. No.: B1450128 Get Quote

Abstract and Introduction
6-Methoxy-1H-indazol-5-amine is a key heterocyclic building block in medicinal chemistry,

forming the structural core of numerous pharmacologically active agents.[1][2] Its utility in the

synthesis of kinase inhibitors and other therapeutic candidates necessitates unambiguous

structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive

analytical technique for the structural elucidation of organic molecules in solution, providing

precise information about the atomic framework and electronic environment.[3][4]

This application note provides a comprehensive guide to the characterization of 6-Methoxy-
1H-indazol-5-amine using high-resolution ¹H and ¹³C NMR spectroscopy. We present detailed,

field-proven protocols for sample preparation and data acquisition. Furthermore, we offer an in-

depth analysis of the resulting spectra, correlating each signal to its corresponding nucleus

within the molecule. This guide is intended for researchers, chemists, and quality control

scientists in the pharmaceutical and chemical industries who require a robust methodology for

structural confirmation.

Molecular Structure and Physicochemical
Properties
The structural integrity of a starting material is paramount for the success of a synthetic

campaign. The structure of 6-Methoxy-1H-indazol-5-amine, with IUPAC numbering for NMR

assignment, is shown below.
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Caption: Molecular structure of 6-Methoxy-1H-indazol-5-amine.

Table 1: Physicochemical Properties

Property Value

CAS Number 749223-61-8[5]

Molecular Formula C₈H₉N₃O

Molecular Weight 163.18 g/mol

Appearance Solid[5]

| InChI Key | GHEKVHASRAQCNU-UHFFFAOYSA-N[5] |

Principle of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin quantum

number, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external

magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy

levels. The application of a radiofrequency (RF) pulse can excite these nuclei from the lower to

the higher energy state. The frequency required for this transition is known as the resonance

frequency, which is exquisitely sensitive to the local electronic environment of the nucleus.[6]

Key parameters derived from NMR spectra include:

Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing

groups deshield a nucleus, shifting its signal "downfield" (higher ppm), while electron-

donating groups shield it, causing an "upfield" shift (lower ppm).[7]

Integration: The area under a ¹H NMR signal is proportional to the number of protons it

represents.

Multiplicity (Splitting): Arises from spin-spin coupling between adjacent, non-equivalent

nuclei. The N+1 rule is often used to predict the splitting pattern, where N is the number of

neighboring protons.
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Coupling Constant (J): The distance between peaks in a multiplet, measured in Hertz (Hz),

provides information about the connectivity and dihedral angle between coupled nuclei.

Experimental Methodology
A robust and reproducible experimental procedure is crucial for acquiring high-quality NMR

data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Materials and Equipment
Analyte: 6-Methoxy-1H-indazol-5-amine (Purity >97%)

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

Internal Standard: Tetramethylsilane (TMS)

Instrumentation: 500 MHz NMR Spectrometer

Consumables: 5 mm NMR tubes, Pasteur pipettes, analytical balance

Protocol for Sample Preparation
The choice of solvent is critical. DMSO-d₆ is selected for its excellent solubilizing power for

polar heterocyclic compounds and its ability to slow the chemical exchange of N-H protons,

allowing for their observation as distinct, albeit often broad, signals.[8][9]

Accurately weigh 5-10 mg of 6-Methoxy-1H-indazol-5-amine directly into a clean, dry vial.

Using a pipette, add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

Cap the vial and vortex thoroughly for 30-60 seconds to ensure the sample is completely

dissolved. A clear, homogeneous solution should be obtained.

Transfer the solution into a 5 mm NMR tube. Ensure the sample height is sufficient to be

within the detection region of the NMR coil (typically ~4-5 cm).

Cap the NMR tube and carefully wipe the exterior before inserting it into the spectrometer.
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Protocol for NMR Data Acquisition
The following parameters are recommended for a 500 MHz spectrometer and can be adjusted

as needed.

Table 2: ¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale

Spectrometer Freq. 500 MHz
High field provides better
signal dispersion.

Pulse Program zg30
Standard 30° pulse for

quantitative analysis.

Number of Scans 16
Sufficient for good signal-to-

noise (S/N) for ¹H.

Relaxation Delay (d1) 2.0 s
Allows for adequate relaxation

of protons.

Acquisition Time ~4.0 s
Ensures good digital

resolution.

| Spectral Width | 20 ppm (-2 to 18 ppm) | Covers the full range of expected proton signals,

including the downfield indazole N-H.[10] |

Table 3: ¹³C NMR Acquisition Parameters
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Parameter Recommended Value Rationale

Spectrometer Freq. 125 MHz
Corresponds to the ¹H
frequency.

Pulse Program zgpg30
Proton-decoupled experiment

with a 30° pulse.

Number of Scans 1024

More scans are needed due to

the low natural abundance

(1.1%) and lower gyromagnetic

ratio of ¹³C.

Relaxation Delay (d1) 2.0 s
Standard delay for most

carbon types.

Acquisition Time ~1.5 s
A balance between resolution

and experiment time.

| Spectral Width | 240 ppm (-10 to 230 ppm)| Encompasses the entire range of organic carbon

chemical shifts. |

Results and Spectral Interpretation
Following acquisition and standard data processing (Fourier transform, phasing, baseline

correction), the spectra are referenced to the TMS signal at δ 0.00 ppm.

¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a complete proton inventory of the molecule. The electron-

donating nature of the amine (-NH₂) and methoxy (-OCH₃) groups strongly influences the

chemical shifts of the aromatic protons, causing them to appear at relatively high fields

(upfield).

Table 4: Predicted ¹H NMR Data and Assignments in DMSO-d₆
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~12.2 br s 1H H1 (N-H)

The acidic
proton on the
indazole
nitrogen is
highly
deshielded
and typically
appears far
downfield in
DMSO-d₆.[10]

~7.65 s 1H H3

The proton on

the pyrazole ring

is in a relatively

electron-deficient

environment,

shifting it

downfield.

~7.01 s 1H H7

This proton is

ortho to the C7a-

N bridge and

meta to the

methoxy group.

~6.75 s 1H H4

This proton is

ortho to the

strongly electron-

donating amine

group, resulting

in significant

shielding and an

upfield shift.

~4.50 br s 2H H (N-H₂) Amine protons

are

exchangeable,
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

resulting in a

broad signal. The

chemical shift is

concentration

and temperature

dependent.[9]

| ~3.78 | s | 3H | H (-OCH₃) | Methoxy protons give a characteristic sharp singlet in this region. |

¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding

to the eight unique carbon environments in the molecule.

Table 5: Predicted ¹³C NMR Data and Assignments in DMSO-d₆
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Chemical Shift (δ, ppm) Assignment Rationale

~148.5 C6

Aromatic carbon directly
attached to the
electronegative oxygen of
the methoxy group,
causing a strong
downfield shift.

~138.2 C5
Aromatic carbon bonded to the

nitrogen of the amine group.

~135.0 C7a
Quaternary carbon at the

fusion of the two rings.

~131.8 C3

Carbon in the pyrazole ring

adjacent to two nitrogen

atoms.

~122.1 C3a

Quaternary carbon at the ring

fusion, adjacent to the

pyrazole nitrogens.

~113.5 C7 Aromatic C-H carbon.

~95.4 C4

This carbon is strongly

shielded (shifted upfield) due

to the powerful ortho-electron-

donating effect of the amine

group.

| ~56.1 | -OCH₃ | Aliphatic carbon of the methoxy group, appearing in its typical region.[4] |

Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous and

comprehensive structural confirmation of 6-Methoxy-1H-indazol-5-amine. The experimental

protocols detailed herein are robust and reliable for routine analysis. The predicted chemical

shifts and assignments, based on established principles of NMR and data from related indazole

structures, serve as a validated reference for scientists working with this important chemical
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intermediate.[8][11][12] This application note underscores the indispensable role of NMR in

ensuring the identity and purity of materials critical to research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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